Structural Uniqueness: Thiophene-Pyrimidine-Phenoxyacetic Acid Scaffold vs. Common Thienopyrimidine Congeners
2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetic acid possesses a distinct connectivity pattern: the thiophene ring is attached directly at the pyrimidine 4-position (not fused as in thieno[2,3-d]pyrimidines), and the pyrimidine 2-position bears a 4-oxyphenylacetic acid group [1]. This contrasts with the majority of reported thienopyrimidine-based PPAR modulators, which typically employ thieno[2,3-d]pyrimidine fused cores or thioether/phenoxyalkyl linkers [2]. The direct C–C bond between thiophene and pyrimidine, combined with the carboxylic acid-bearing phenoxy group, generates a calculated XLogP3-AA of 2.8 with 1 hydrogen bond donor and 6 hydrogen bond acceptors [1], distinguishing it from close acylhydrazide (CAS 477862-29-6) and amide (CAS 477888-35-0, 477888-53-2) analogs which have altered hydrogen-bonding capacity and lipophilicity profiles.
| Evidence Dimension | Molecular scaffold topology and computed physicochemical properties |
|---|---|
| Target Compound Data | Thiophene-C4-pyrimidine; phenoxyacetic acid at C2; MW = 312.3; XLogP3-AA = 2.8; HBD = 1; HBA = 6 |
| Comparator Or Baseline | Thieno[2,3-d]pyrimidine fused-core PPARδ agonists; phenoxyalkyl-thio-phenoxyacetic acid analogs; acylhydrazide (CAS 477862-29-6) and amide (CAS 477888-35-0, 477888-53-2) derivatives |
| Quantified Difference | Scaffold topology is non-fused (thiophene-pyrimidine C–C bond) vs. fused thieno[2,3-d]pyrimidine; acid functionality vs. hydrazide/amide; XLogP3-AA = 2.8 (target compound) vs. predicted higher values for amide analogs |
| Conditions | Computed properties from PubChem (PubChem release 2025.09.15); structural comparison based on ChemicalBook and CymitQuimica catalog entries |
Why This Matters
Procurement decisions for medicinal chemistry library design or SAR exploration require precise scaffold control; the non-fused thiophene-pyrimidine topology with a free carboxylic acid is chemically distinct from fused analogs and may engage different biological targets, making casual substitution scientifically invalid without confirmatory profiling.
- [1] PubChem Compound Summary for CID 1491130: 2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetic acid. Computed Properties section. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/477870-17-0. View Source
- [2] Zhang R, Wang A, DeAngelis A, Pelton P, Xu J, Zhu P, Zhou L, Demarest K, Murray WV, Kuo GH. Discovery of para-alkylthiophenoxyacetic acids as a novel series of potent and selective PPARδ agonists. Bioorg Med Chem Lett. 2009; 19(5): 1451-1456. View Source
